3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-8-3-11(10-15(14)19)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAFTVJCVARWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3,4-Difluorobenzoic Acid
3,4-Difluorobenzoic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane (DCM), with yields >90%:
$$
\text{3,4-Difluorobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, reflux}} \text{3,4-Difluorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Key Conditions :
- Molar ratio : 1:1.2 (acid-to-SOCl₂).
- Temperature : 60–70°C.
- Reaction time : 4–6 hours.
Alternative Routes via Nitrile Intermediates
A patent (CN103130819A) describes the synthesis of 3,4-difluorobenzonitrile from 1,2-difluorobenzene and trichloroacetyl chloride, followed by ammonolysis to yield 3,4-difluorobenzamide. While this method avoids handling corrosive acyl chlorides, it introduces additional steps, reducing overall efficiency (yield: 65–70%).
Preparation of 4-(2-Oxopyrrolidin-1-yl)aniline
Nitrobenzene Functionalization
4-Nitroaniline reacts with γ-butyrolactam (2-pyrrolidinone) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the 2-oxopyrrolidin-1-yl group. Subsequent hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
$$
\text{4-Nitroaniline} + \gamma\text{-butyrolactam} \xrightarrow{\text{DEAD, PPh}3} \text{4-(2-Oxopyrrolidin-1-yl)nitrobenzene} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-(2-Oxopyrrolidin-1-yl)aniline}
$$
Key Conditions :
- Solvent : Tetrahydrofuran (THF).
- Yield : 68–72% for Mitsunobu reaction; 85–90% for reduction.
Direct Amination of Pyrrolidinone
An alternative route involves reacting 4-iodoaniline with 2-pyrrolidinone in the presence of a copper catalyst (CuI) and a ligand (1,10-phenanthroline), though this method suffers from lower yields (55–60%) and requires stringent anhydrous conditions.
Amide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
3,4-Difluorobenzoyl chloride reacts with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base (e.g., triethylamine, pyridine) to form the target compound:
$$
\text{3,4-Difluorobenzoyl chloride} + \text{4-(2-Oxopyrrolidin-1-yl)aniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} + \text{HCl}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (1.5 eq) |
| Temperature | 0°C → room temperature |
| Reaction time | 12 hours |
| Yield | 78–82% |
Carbodiimide-Assisted Coupling
For acid-sensitive substrates, 3,4-difluorobenzoic acid is activated with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) before coupling with the aniline derivative:
$$
\text{3,4-Difluorobenzoic acid} + \text{DCC/NHS} \rightarrow \text{Activated ester} \xrightarrow{\text{4-(2-Oxopyrrolidin-1-yl)aniline}} \text{Target compound}
$$
Advantages :
- Avoids acyl chloride handling.
- Compatible with polar aprotic solvents (DMF, DMSO).
Disadvantages :
- Lower yields (70–75%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent Selection
Non-polar solvents (DCM, toluene) favor acyl chloride reactions, while DMF improves carbodiimide-mediated couplings. A comparative study reveals:
| Solvent | Acyl Chloride Yield | Carbodiimide Yield |
|---|---|---|
| DCM | 82% | 65% |
| DMF | 40% | 75% |
| THF | 68% | 70% |
Temperature and Catalysis
Elevated temperatures (40–50°C) accelerate carbodiimide couplings but risk epimerization. Catalytic additives (e.g., DMAP) improve yields by 5–8% in both methods.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystalline solids with >98% purity (HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.02–7.98 (m, 2H, Ar-H), 7.65–7.60 (m, 2H, Ar-H), 3.45–3.40 (m, 4H, pyrrolidinone CH₂), 2.55–2.50 (m, 2H, pyrrolidinone CH₂).
- MS (ESI) : m/z 317.2 [M+H]⁺.
Chemical Reactions Analysis
3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Structural Differences: Incorporates a pyrazolo-pyrimidine core and chromenone moiety, absent in the target compound. Functional Similarities: Fluorophenyl groups and sulfonamide linkage (vs. benzamide in the target). Impact: The chromenone group increases molecular weight (589.1 g/mol) and may enhance π-π stacking, whereas the target compound’s pyrrolidinone could improve solubility .
N-Ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (, Compound 127) Structural Differences: Ethyl substitution on the amide nitrogen and a thiophene-carbonyl-piperidine group. Functional Similarities: Difluorobenzamide core. kinases) .
N-(2-Chloro-4-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () Structural Differences: Triazolo-oxazine heterocycle and trifluoropropoxy group. Functional Similarities: Fluorinated benzamide backbone. Impact: The triazolo-oxazine moiety may confer greater metabolic stability compared to the target’s pyrrolidinone, while the trifluoropropoxy group introduces steric bulk .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
3,4-Difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has attracted significant attention in pharmacological research due to its potential biological activities. Its unique structural features, including difluoro substitutions and a pyrrolidinone moiety, suggest a variety of interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be described with the following characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16F2N2O2 |
| Molecular Weight | 336.33 g/mol |
| CAS Number | 922926-39-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro groups enhance its binding affinity, while the pyrrolidinone structure may facilitate interactions with various molecular targets. This compound has been studied for its potential in modulating enzyme activity and receptor binding, which are critical for its therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, compounds featuring the 1,3,4-oxadiazole scaffold have shown significant cytotoxicity against various cancer cell lines through mechanisms such as:
- Inhibition of Growth Factors: Targeting specific pathways involved in cancer cell proliferation.
- Enzyme Inhibition: Compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC, crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against bacterial strains. Research indicates that modifications in the molecular structure can lead to enhanced antibacterial activity by affecting membrane integrity and regulating essential biosynthetic pathways in bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into their potential applications:
- Anticancer Activity: A study demonstrated that oxadiazole derivatives could inhibit telomerase activity and other enzymes critical for tumor growth . This suggests that this compound may share similar mechanisms.
- Antibacterial Mechanisms: Research on N-(1,3,4-oxadiazol-2-yl)benzamides revealed their ability to disrupt bacterial membrane functions and inhibit critical biosynthetic pathways . Such findings indicate that the difluoro-benzamide structure may enhance these effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains methoxy group | Anticancer activity via enzyme inhibition |
| Compound B | Halogenated oxadiazole | Antimicrobial properties |
| Compound C | Pyrrolidinone derivative | Potential anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
